Loratadine-d5

LC-MS/MS Bioanalysis Pharmacokinetics

Loratadine-d5 is a pentadeuterated analog essential for accurate LC-MS/MS quantification of Loratadine. Its five-deuterium mass shift (m/z 388.4→337.3) eliminates spectral overlap and corrects matrix effects, ensuring reliable bioanalytical data. With ≥99% purity and 98% d5 enrichment, it meets FDA/EMA guidelines for ANDA bioequivalence studies, preclinical PK, and TDM. Choose this well-characterized internal standard to avoid the quantification errors inherent in using unlabeled Loratadine or less deuterated analogs.

Molecular Formula C22H23ClN2O2
Molecular Weight 387.919
CAS No. 1794752-42-3
Cat. No. B586658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoratadine-d5
CAS1794752-42-3
Synonyms4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester
Molecular FormulaC22H23ClN2O2
Molecular Weight387.919
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
InChIInChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i11D,12D2,13D2
InChIKeyJCCNYMKQOSZNPW-JWMSIRGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Loratadine-d5 (CAS 1794752-42-3): A Deuterated Internal Standard for Precise Loratadine Quantification


Loratadine-d5 is a pentadeuterated analog of the second-generation antihistamine Loratadine [1]. Its primary utility is as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of Loratadine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The substitution of five hydrogen atoms with deuterium creates a distinct mass shift, enabling effective compensation for matrix effects and ionization variability during analysis .

Why Loratadine-d5 Cannot Be Substituted with Unlabeled Loratadine or Loratadine-d4


Substituting Loratadine-d5 with the unlabeled parent compound (Loratadine, CAS 79794-75-5) or the less deuterated Loratadine-d4 is analytically unsound for precise LC-MS/MS quantification. Unlabeled Loratadine is the analyte itself and cannot serve as an internal standard due to its identical mass, preventing differentiation and failing to correct for sample-to-sample variability in extraction, ionization, and matrix effects [1]. While Loratadine-d4 provides a mass shift, the specific m/z transitions of Loratadine-d5 (e.g., 388.4 → 337.3) offer a distinct advantage in avoiding spectral overlap and ensuring signal specificity in complex biological samples [2]. The use of a well-characterized, high-purity (>99%) deuterated analog like Loratadine-d5 is an industry standard in bioanalytical method validation, directly impacting the reliability and reproducibility of pharmacokinetic data [3].

Quantitative Differentiation of Loratadine-d5 as an Analytical Internal Standard


Loratadine-d5 in Rat Plasma LC-MS/MS: Validated Sensitivity and Linearity vs. No Internal Standard

In a validated LC-ESI-MS/MS method for quantifying Loratadine in rat plasma, Loratadine-d5 was used as the internal standard (ISTD) [1]. The method achieved high sensitivity and linearity, demonstrating the compound's essential role in reliable quantification [1].

LC-MS/MS Bioanalysis Pharmacokinetics Internal Standard

Loratadine-d5 Mass Spectrometric Differentiation from Unlabeled Loratadine

Loratadine-d5 provides a definitive mass shift compared to its unlabeled counterpart, enabling unambiguous differentiation in mass spectrometry [1]. This mass difference is essential for its function as an internal standard [1].

LC-MS/MS Mass Spectrometry Isotopic Labeling Internal Standard

Loratadine-d5 Purity and Stability Specifications for Regulatory Applications

Loratadine-d5 is supplied with high isotopic enrichment and chemical purity, meeting the stringent requirements for use as a reference standard in regulated bioanalytical environments [1] . Its documented long-term stability under recommended conditions reduces the need for frequent re-certification .

Quality Control Reference Standard Stability ANDA

High-Value Application Scenarios for Loratadine-d5 Based on Analytical Evidence


Preclinical Pharmacokinetic (PK) and Bioavailability Studies

Loratadine-d5 is ideally suited as the internal standard for quantifying Loratadine concentrations in plasma or other biological matrices during preclinical PK studies [1]. The validated LC-MS/MS method demonstrating a 1.0 ng/mL LLOQ and wide linear range (1.05–405.41 ng/mL) confirms its utility for accurately determining plasma concentration-time profiles and calculating key PK parameters (e.g., Cmax, AUC, Tmax, t1/2) [1].

Bioanalytical Method Development and Validation for ANDA Submissions

Laboratories developing and validating bioanalytical methods for regulatory submissions, such as an ANDA for generic Loratadine formulations, require a highly pure and well-characterized internal standard [1] [2]. Loratadine-d5 meets these requirements with documented purity (≥99%) and isotopic enrichment (98% d5), ensuring the method's accuracy, precision, and robustness, which are critical for demonstrating bioequivalence [1] [2].

Therapeutic Drug Monitoring (TDM) of Loratadine

The high sensitivity (1.0 ng/mL LLOQ) of methods employing Loratadine-d5 makes it suitable for TDM applications, where accurate quantification of low drug concentrations in patient samples is necessary to ensure therapeutic efficacy and avoid toxicity [1] [2]. The use of a deuterated internal standard minimizes matrix-related analytical errors, providing clinicians with reliable data for dose optimization [2].

Quality Control (QC) Testing of Loratadine Drug Products

During the commercial production of Loratadine-containing drug products, Loratadine-d5 can be used as a reference standard for identification and quantitative QC assays [1]. Its distinct mass and stable isotopic signature allow for accurate quantitation of the active pharmaceutical ingredient (API) even in the presence of complex excipients or degradation products, ensuring product consistency and batch-to-batch reproducibility [1].

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